REACTION_CXSMILES
|
Cl[C:2]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[S:6][C:5]2[CH:13]=[CH:14][CH:15]=[CH:16][C:4]=2[N:3]=1.OCCO[CH:21]([N:23]1[CH2:28][CH2:27][NH:26][CH2:25][CH2:24]1)[CH3:22].[C:29](=[O:32])(O)[O-].[C:33](=O)(O)[OH:34].[Na+].Cl>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1>[OH:34][CH2:33][CH2:29][O:32][CH2:22][CH2:21][N:23]1[CH2:24][CH2:25][N:26]([C:2]2[C:8]3[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=3[S:6][C:5]3[CH:13]=[CH:14][CH:15]=[CH:16][C:4]=3[N:3]=2)[CH2:27][CH2:28]1 |f:2.3.4,6.7|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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ClC1=NC2=C(SC3=C1C=CC=C3)C=CC=C2
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
1-(2-hydroxyethoxy)ethylpiperazine
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Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
OCCOC(C)N1CCNCC1
|
Name
|
sodium carbonate carbonate
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.C(O)(O)=O.[Na+]
|
Name
|
starting material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
7.7 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring rod
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
A 1 liter round bottom flask equipped
|
Type
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TEMPERATURE
|
Details
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thermo pocket, reflux condenser and nitrogen inlet
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 15 min. at room temperature
|
Duration
|
15 min
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at gentle reflux for 22 hrs
|
Duration
|
22 h
|
Type
|
CUSTOM
|
Details
|
to get a pH in between 1 to 2
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
ADDITION
|
Details
|
the aqueous layer was diluted with 100 cc toluene and pH
|
Type
|
ADDITION
|
Details
|
was adjusted between 8 to 9 by addition of sodium carbonate
|
Type
|
CUSTOM
|
Details
|
The layers (aqueous and nonaqueous reaction solvent toluene) were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with 100 cc toluene
|
Type
|
WASH
|
Details
|
washed with 2×100 cc of water
|
Type
|
CUSTOM
|
Details
|
was distilled-off under vacuum at 70 to 80° C.
|
Name
|
|
Type
|
product
|
Smiles
|
OCCOCCN1CCN(CC1)C1=NC2=C(SC3=C1C=CC=C3)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |